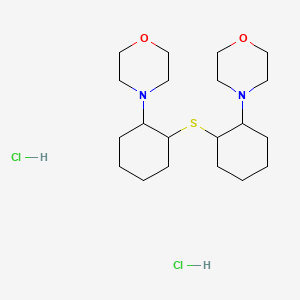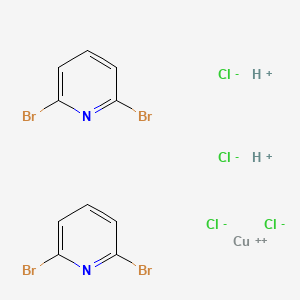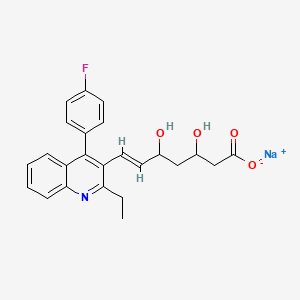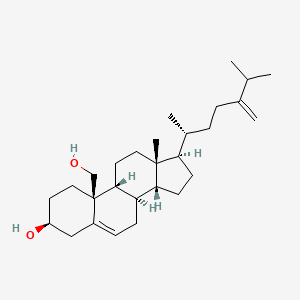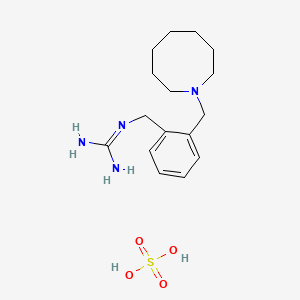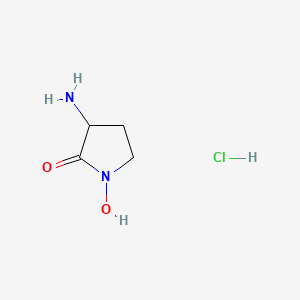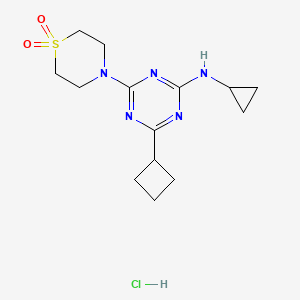
1,3,5-Triazin-3-amine, 4-cyclobutyl-N-cylopropyl-6-(4-thiomorpholinyl)-, S,S-dioxide, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazin-3-amine, 4-cyclobutyl-N-cylopropyl-6-(4-thiomorpholinyl)-, S,S-dioxide, monohydrochloride: is a complex organic compound belonging to the triazine family. This compound is characterized by its unique structure, which includes a triazine ring substituted with cyclobutyl, cyclopropyl, and thiomorpholinyl groups. The presence of the S,S-dioxide and monohydrochloride groups further adds to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-3-amine, 4-cyclobutyl-N-cylopropyl-6-(4-thiomorpholinyl)-, S,S-dioxide, monohydrochloride typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.
Substitution Reactions: The cyclobutyl and cyclopropyl groups are introduced through substitution reactions using corresponding alkyl halides.
Thiomorpholine Introduction: The thiomorpholine group is incorporated via nucleophilic substitution reactions.
Oxidation: The S,S-dioxide group is formed through oxidation reactions using oxidizing agents like hydrogen peroxide.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazin-3-amine, 4-cyclobutyl-N-cylopropyl-6-(4-thiomorpholinyl)-, S,S-dioxide, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, potentially altering the sulfur-containing groups.
Reduction: Reduction reactions can target the triazine ring or the S,S-dioxide group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the triazine ring and the thiomorpholine group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
1,3,5-Triazin-3-amine, 4-cyclobutyl-N-cylopropyl-6-(4-thiomorpholinyl)-, S,S-dioxide, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazine ring and thiomorpholine group are key functional groups that interact with enzymes and receptors, potentially inhibiting or activating biological processes. The S,S-dioxide group may also play a role in redox reactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5-Triazin-2-amine, 4-cyclobutyl-N-cyclopropyl-6-(1,1-dioxido-4-thiomorpholinyl)-, hydrochloride
- 1,3,5-Triazine, 2-methoxy-4-methyl-6-(4-phenyl-1-piperazinyl)-
Uniqueness
1,3,5-Triazin-3-amine, 4-cyclobutyl-N-cylopropyl-6-(4-thiomorpholinyl)-, S,S-dioxide, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the S,S-dioxide and monohydrochloride groups further differentiates it from other similar compounds.
Propiedades
Número CAS |
148296-28-0 |
|---|---|
Fórmula molecular |
C14H22ClN5O2S |
Peso molecular |
359.9 g/mol |
Nombre IUPAC |
4-cyclobutyl-N-cyclopropyl-6-(1,1-dioxo-1,4-thiazinan-4-yl)-1,3,5-triazin-2-amine;hydrochloride |
InChI |
InChI=1S/C14H21N5O2S.ClH/c20-22(21)8-6-19(7-9-22)14-17-12(10-2-1-3-10)16-13(18-14)15-11-4-5-11;/h10-11H,1-9H2,(H,15,16,17,18);1H |
Clave InChI |
KUSCRLRXSGPWIV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2=NC(=NC(=N2)N3CCS(=O)(=O)CC3)NC4CC4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


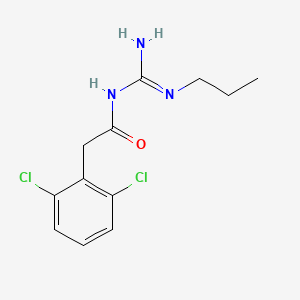

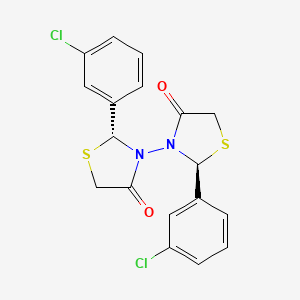

![2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide;hydrochloride](/img/structure/B12754057.png)
